molecular formula C18H12ClN3O3S2 B2770509 4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 478079-56-0

4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B2770509
CAS No.: 478079-56-0
M. Wt: 417.88
InChI Key: NKDKJZGKWTVQTJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-b]quinoline core attached to a benzenesulfonyl group via a carbonyl linkage . The compound also contains a hydrazide group .

Scientific Research Applications

Synthesis and Characterization

The compound 4-chloro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide represents a class of chemicals with potential applications in the synthesis and characterization of novel heterocyclic compounds. Research has shown the utility of similar thienoquinoline derivatives in the synthesis of new heterocyclic compounds containing the thienylbenzo[h]quinoline moiety, which are key intermediates for producing other benzo[h]quinolines and thienoquinolines (Al-Taifi, Abbady, & Bakhite, 2016). These compounds were synthesized through reactions with various halo compounds and exhibited potential for further chemical modifications.

Anticancer Activity

Derivatives of thienoquinoline, including those with structural similarities to this compound, have been evaluated for their in vitro anticancer activity. Specifically, novel benzenesulfonamide derivatives bearing the N-(thien-2-ylcarbonyl) moiety have shown broad-spectrum antiproliferative activity against a range of cancer cell lines, suggesting their potential as anticancer agents (Brożewicz & Sławiński, 2012).

Photocyclization for Heterocyclic Ring Systems

Photocyclization techniques have been employed to create novel polycyclic heterocyclic ring systems, including thieno[2,3-b]quinoline derivatives. This method enables the synthesis of complex structures that could have applications in materials science and pharmaceutical development (Luo, Federspiel, & Castle, 1997).

Antibacterial Activity

The antibacterial activity of thieno[2,3-b]quinoline derivatives has been investigated, with several compounds showing effectiveness against various bacterial strains. This suggests potential applications of this compound and its analogs in developing new antibacterial agents (Raghavendra, Naik, & Sherigara, 2006).

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-21-17(23)16-10-12-9-11-3-1-2-4-15(11)20-18(12)26-16/h1-10,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDKJZGKWTVQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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